molecular formula C8H4BrIN2O B14901273 7-Bromo-3-iodocinnolin-4(1H)-one

7-Bromo-3-iodocinnolin-4(1H)-one

Cat. No.: B14901273
M. Wt: 350.94 g/mol
InChI Key: ZRGWBETYIIDZTF-UHFFFAOYSA-N
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Description

7-Bromo-3-iodocinnolin-4(1H)-one is a heterocyclic organic compound that contains both bromine and iodine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3-iodocinnolin-4(1H)-one typically involves multi-step organic reactions. A common approach might include:

    Halogenation: Introduction of bromine and iodine atoms into the cinnolinone core.

    Cyclization: Formation of the cinnolinone ring structure.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for scale-up, including the use of catalysts, solvents, and temperature control to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups.

    Oxidation and Reduction: The compound can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents like nucleophiles (e.g., amines, thiols) under basic or acidic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products would depend on the specific reactions and reagents used. For example, substitution reactions might yield derivatives with different functional groups replacing the halogens.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity: Investigated for potential biological activities, such as antimicrobial or anticancer properties.

Medicine

    Drug Development: Explored as a scaffold for developing new pharmaceuticals.

Industry

    Material Science:

Mechanism of Action

The mechanism of action would depend on the specific application. For example, in medicinal chemistry, the compound might interact with specific molecular targets such as enzymes or receptors, affecting biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-3-chlorocinnolin-4(1H)-one
  • 7-Bromo-3-fluorocinnolin-4(1H)-one

Uniqueness

The presence of both bromine and iodine atoms in 7-Bromo-3-iodocinnolin-4(1H)-one might confer unique reactivity and properties compared to similar compounds with different halogens.

Properties

Molecular Formula

C8H4BrIN2O

Molecular Weight

350.94 g/mol

IUPAC Name

7-bromo-3-iodo-1H-cinnolin-4-one

InChI

InChI=1S/C8H4BrIN2O/c9-4-1-2-5-6(3-4)11-12-8(10)7(5)13/h1-3H,(H,11,13)

InChI Key

ZRGWBETYIIDZTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)NN=C(C2=O)I

Origin of Product

United States

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